1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a complex organic compound that features a furan ring, a triazolopyridine moiety, and an oxadiazole group
Preparation Methods
The synthesis of 1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan-2-ylmethylamine, followed by the introduction of the triazolopyridine and oxadiazole groups through various coupling reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using techniques such as chromatography for purification.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The triazolopyridine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and triazolopyridine moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The oxadiazole group may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Similar compounds include those with furan, triazolopyridine, or oxadiazole groups. For example:
- Furan-2-ylmethyl-carbamic acid 4-nitro-benzyl ester
- Furan-2-ylmethyl-triphenyl-phosphonium bromide
- (Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine What sets 1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O3/c1-10-19-15(26-22-10)12-5-2-6-23-13(20-21-14(12)23)9-18-16(24)17-8-11-4-3-7-25-11/h2-7H,8-9H2,1H3,(H2,17,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIXVOWGNKGNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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